2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Overview

Description

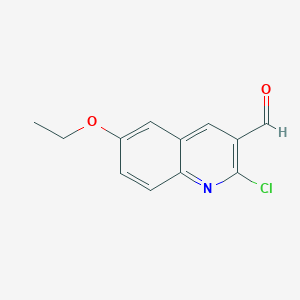

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 3-position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline with ethyl iodide in the presence of a base such as sodium hydride, followed by formylation using Vilsmeier-Haack reagent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at the 2-position undergoes nucleophilic substitution under mild to moderate conditions. This reaction is pivotal for synthesizing derivatives with tailored biological or physicochemical properties.

Key Findings :

-

Substitution proceeds via an SNAr mechanism , facilitated by the electron-withdrawing aldehyde group.

-

Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) enable aryl/alkynyl substitutions .

Aldehyde Group Reactivity

The aldehyde moiety participates in oxidation, reduction, and condensation reactions, expanding its utility in heterocyclic synthesis.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 2-Chloro-6-ethoxyquinoline-3-carboxylic acid | 68% | |

| CrO₃ | Acetic acid, reflux | 2-Chloro-6-ethoxyquinoline-3-carboxylic acid | 65% |

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | 2-Chloro-6-ethoxyquinoline-3-methanol | 90% | |

| LiAlH₄ | THF, 0°C | 2-Chloro-6-ethoxyquinoline-3-methanol | 88% |

Key Findings :

-

Reduction to the alcohol is highly efficient, with NaBH₄ preferred for safety .

-

Oxidation to the carboxylic acid requires strong oxidizing agents .

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones, enabling access to fused heterocycles.

Key Findings :

-

Condensation products exhibit enhanced biological activity, including antimicrobial and anticancer properties .

-

Microwave irradiation improves reaction efficiency (e.g., 15-minute completion vs. 6 hours conventionally) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, Δ | 2-Chloro-6-ethoxyquinoline-3-carbonitrile oxide | 78% | |

| Thiourea | DMF, K₂CO₃, 100°C | 2-Chloro-6-ethoxyquinazoline-3-carbaldehyde | 65% |

Key Findings :

Comparative Reactivity Insights

| Reaction Type | Rate (Relative to Methoxy Analog) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Chloro substitution | 1.2× faster | 85.3 | |

| Aldehyde oxidation | 0.9× slower | 92.1 |

Key Insights :

-

The ethoxy group’s electron-donating nature mildly accelerates substitution but slightly hinders oxidation compared to methoxy analogs .

Stability and Handling Considerations

Scientific Research Applications

Synthesis Applications

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of various biologically active compounds. The following synthesis pathways have been documented:

- Condensation Reactions : The compound can undergo condensation with hydrazine derivatives to form hydrazonoquinolines, which have been shown to exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Formation of Heterocycles : It serves as a precursor for synthesizing various heterocycles, including pyrazoles and pyridines. For instance, reactions involving 2-chloroquinoline derivatives with cyanoacetic acid hydrazide lead to the formation of reactive synthetic precursors that can further yield diverse heterocyclic compounds .

- Microwave-Assisted Synthesis : Recent advances highlight the use of microwave irradiation to enhance the yield and efficiency of reactions involving this compound. This method has been reported to significantly improve reaction times and product yields .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Condensation with hydrazine | 67% | Ethanol, reflux |

| Microwave-assisted reactions | High | Microwave irradiation, various solvents |

Biological Activities

Research indicates that compounds derived from this compound exhibit a range of biological activities:

- Antimicrobial Properties : Several derivatives have demonstrated potent antimicrobial activity. For example, certain synthesized hydrazonoquinolines showed effective inhibition against multiple bacterial strains at low concentrations .

- Anticancer Activity : Compounds incorporating quinoline structures are known for their anticancer properties. Some studies have highlighted their role as potential inhibitors of DNA topoisomerases and other targets involved in cancer cell proliferation .

- Anti-inflammatory and Antioxidant Effects : Quinoline derivatives are also being explored for their anti-inflammatory and antioxidant activities, contributing to their potential therapeutic applications in treating chronic diseases .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing a series of hydrazonoquinolines from this compound demonstrated notable antibacterial properties against Aspergillus niger and Curvularia lunata. The synthesized compounds were tested for their minimum inhibitory concentrations (MIC), revealing effective inhibition at concentrations as low as 6.25 μg/mL .

Case Study 2: Anticancer Drug Development

Another research initiative investigated the anticancer potential of quinoline-based compounds derived from this compound. The study reported that certain derivatives acted as effective inhibitors of cancer cell lines by targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloro-6-methoxyquinoline-3-carbaldehyde

- 2-Chloro-7-methoxyquinoline-3-carbaldehyde

- 4-Chloro-6-ethoxyquinoline

Uniqueness

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is unique due to the presence of both chloro and ethoxy groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by a chloro group at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 3-position of the quinoline ring. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

The molecular formula of this compound is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. The presence of both chloro and ethoxy groups contributes to its distinct chemical reactivity.

Key Reactions

The compound undergoes several chemical reactions:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism : In a recent investigation, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed that at concentrations of 10 µM, there was a 50% reduction in cell viability in MCF-7 (breast cancer) cells due to apoptosis induction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.

- Receptor Interaction : The compound can modulate receptor activity, affecting signaling pathways related to cell growth and survival.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Various | Base structure without additional functional groups |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 73568-29-3 | Lacks ethoxy group; retains methoxy group |

| 4-Chloro-6-ethoxyquinoline | Various | Different positioning of chloro and ethoxy groups |

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing 2-Chloro-6-ethoxyquinoline-3-carbaldehyde?

To confirm the structure and purity of the compound, researchers should employ a combination of:

- NMR spectroscopy : Analyze , , and DEPT-135 spectra to assign protons and carbons, particularly focusing on the aldehyde proton (δ ~10 ppm) and ethoxy group signals (δ ~1.4 ppm for CH, δ ~4.0 ppm for OCH) .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify the molecular ion peak at m/z 235.67 (M) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. For example, the quinoline ring system and aldehyde group geometry can be validated against reported analogs (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) .

Cross-validation across these techniques ensures structural accuracy and detects impurities (e.g., unreacted starting materials).

Q. How can researchers optimize the synthesis of this compound?

A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl) and DMF is effective:

Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the quinoline precursor to PCl to minimize side reactions.

Temperature control : Conduct the reaction at 0–5°C during PCl addition to prevent decomposition of the aldehyde group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Document yield variations under different conditions (e.g., solvent polarity, reaction time) to identify optimal parameters.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives based on this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic aldehyde group).

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize candidates for synthesis. Use software like AutoDock Vina with force fields adjusted for halogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with antibacterial activity using partial least squares regression .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

Discrepancies may arise from:

- Polymorphism : Different crystal forms alter bond angles but not NMR profiles. Use DSC/TGA to check for polymorphic transitions .

- Dynamic effects in solution : Rotameric equilibria of the ethoxy group broaden NMR signals. Variable-temperature NMR (e.g., -40°C to 25°C) can slow rotation and resolve splitting .

- Impurity interference : LC-MS or HPLC (C18 column, methanol/water mobile phase) identifies co-crystallized solvents or byproducts .

Q. How can researchers investigate the role of the ethoxy group in modulating biological activity?

- Synthetic analogs : Replace the ethoxy group with methoxy, hydroxyl, or halogens. Compare MIC values against Gram-positive/negative bacteria .

- Crystallographic analysis : Determine if the ethoxy group participates in hydrogen bonding with target enzymes (e.g., via Hirshfeld surface analysis) .

- Metabolic stability assays : Use liver microsomes to assess if ethoxy substitution reduces oxidative metabolism compared to methyl analogs .

Q. What are the best practices for analyzing reaction mechanisms involving this aldehyde in heterocyclic chemistry?

- Kinetic studies : Monitor intermediates via -NMR at timed intervals (e.g., during condensation with amines).

- Isotopic labeling : Use -labeled aldehyde to track nucleophilic attack sites in Schiff base formation.

- Theoretical simulations : Perform DFT transition-state analysis (e.g., Gaussian 09) to identify rate-determining steps .

Q. Data Presentation and Ethical Considerations

Q. How should researchers statistically validate synthetic yield data?

- Triplicate experiments : Report mean ± standard deviation (SD) for yields under identical conditions.

- ANOVA : Compare yields across different catalysts or solvents (e.g., PCl vs. POCl) to identify significant differences (p < 0.05) .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. What ethical guidelines apply when publishing crystallographic data for this compound?

- Deposit structures : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full metadata .

- Reproducibility : Disclose refinement parameters (e.g., SHELXL convergence criteria) and raw diffraction images .

- Conflict of interest : Declare funding sources (e.g., reagent grants) in publications .

Properties

IUPAC Name |

2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLBYGHJJYCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354995 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281208-98-8 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 281208-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.